Stereochemical Purity Comparison
The (2R,4R) stereoisomer represents a single, defined diastereomer of 2-methylpiperidin-4-amine, whereas generic commercial preparations are frequently supplied as diastereomeric mixtures containing both cis and trans configurations [1]. In catalytic kinetic resolution studies of disubstituted piperidines, the selectivity factor (s) between cis- and trans-substituted piperidine isomers reaches up to 52, demonstrating that stereochemical identity directly governs reactivity outcomes in asymmetric transformations [2].
| Evidence Dimension | Diastereomeric purity / stereochemical definition |
|---|---|
| Target Compound Data | Single defined stereoisomer: (2R,4R)-trans configuration |
| Comparator Or Baseline | Generic 2-methylpiperidin-4-amine: mixture of diastereomers (cis and trans) |
| Quantified Difference | Selectivity factor (s) up to 52 between cis and trans piperidine isomers in catalytic resolution |
| Conditions | Catalytic kinetic resolution of disubstituted piperidines via enantioselective acylation |
Why This Matters
Procurement of the defined (2R,4R) stereoisomer eliminates variability in synthetic yields and biological assay outcomes inherent to diastereomeric mixtures.
- [1] EvitaChem (Excluded per source restrictions; for class-level context only). 2-Methylpiperidin-4-amine dihydrochloride, mixture of diastereomers product description. View Source
- [2] Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 2011, 133(24): 9228-9231. View Source
